molecular formula C12H15N3O4 B2438859 N-(4-Morpholino-3-nitrophenyl)acetamide CAS No. 5367-48-6

N-(4-Morpholino-3-nitrophenyl)acetamide

Cat. No.: B2438859
CAS No.: 5367-48-6
M. Wt: 265.269
InChI Key: VUEVDSOEGUHZPY-UHFFFAOYSA-N
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Description

N-(4-Morpholino-3-nitrophenyl)acetamide is a chemical compound with the molecular formula C₁₂H₁₅N₃O₄ and a molecular weight of 265.27 g/mol It is characterized by the presence of a morpholine ring, a nitro group, and an acetamide group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the nitration of 4-morpholinoaniline to produce 4-morpholino-3-nitroaniline, which is then acetylated to form N-(4-Morpholino-3-nitrophenyl)acetamide .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar steps as the laboratory synthesis, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-Morpholino-3-nitrophenyl)acetamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The acetamide group can participate in nucleophilic substitution reactions, where the acetamide nitrogen can be replaced by other nucleophiles.

    Oxidation: The phenyl ring can undergo oxidation reactions, although these are less common.

Common Reagents and Conditions

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

    Oxidation: Strong oxidizing agents like potassium permanganate can be used.

Major Products

    Reduction: The major product is N-(4-Morpholino-3-aminophenyl)acetamide.

    Substitution: Products vary depending on the nucleophile used.

    Oxidation: Oxidized derivatives of the phenyl ring.

Scientific Research Applications

N-(4-Morpholino-3-nitrophenyl)acetamide has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both a morpholine ring and a nitro group, which confer specific chemical and biological properties. The combination of these functional groups makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

N-(4-morpholin-4-yl-3-nitrophenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O4/c1-9(16)13-10-2-3-11(12(8-10)15(17)18)14-4-6-19-7-5-14/h2-3,8H,4-7H2,1H3,(H,13,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUEVDSOEGUHZPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=C(C=C1)N2CCOCC2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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